2-Chloro-N-ethyl-5-hydroxybenzamide
Description
2-Chloro-N-ethyl-5-hydroxybenzamide is a substituted benzamide derivative characterized by a chloro group at position 5, a hydroxyl group at position 2, and an ethylamine substituent on the benzamide nitrogen (Figure 1). The hydroxyl and chloro groups confer distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-chloro-N-ethyl-5-hydroxybenzamide |
InChI |
InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3,(H,11,13) |
InChI Key |
JEKLLJDXRDPFQH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloro vs. Nitro Groups
- The cyclopropyl amine substituent increases steric bulk compared to the ethyl group in the target compound, which may reduce membrane permeability .
- 2-Hydroxy-5-nitro-N-phenylbenzamide (): A nitro group at position 5 instead of chlorine alters electronic distribution, reducing the compound’s lipophilicity. This substitution has been linked to reduced antimicrobial activity in some studies .
Hydroxyl vs. Methoxy Groups
- However, the phenethyl amine group introduces aromaticity, which may enhance π-π stacking interactions in protein binding .
- 5-Chloro-N-{4-ethoxy-2-nitrophenyl}-2-methoxybenzamide (): The ethoxy and nitro groups create a highly polarized structure, likely reducing solubility in nonpolar solvents. Such derivatives are often explored for their photostability in agrochemical applications .
Amide Nitrogen Substituents
- 5-Amino-N-ethyl-2-hydroxybenzamide (): Replacing the chloro group with an amino group at position 5 enhances hydrogen-bonding capacity, improving solubility in aqueous media. This modification is critical in prodrug designs targeting enzymatic activation .
- 5-Chloro-N,2-dihydroxybenzamide (): The presence of two hydroxyl groups increases acidity (pKa ~8–9), favoring ionized forms at physiological pH. This property is advantageous for metal chelation in metalloenzyme inhibitors .
Antimicrobial Activity
Derivatives such as 5-chloro-N-(2-chloro-4-((5-substituted-2-hydroxybenzylidene)amino)phenyl)-2-hydroxybenzamide () demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria, attributed to the chloro and hydroxyl groups’ synergistic effects on membrane disruption . The ethyl substituent in the target compound may further enhance bioavailability compared to bulkier analogs.
Data Tables
Table 1: Structural and Functional Comparison of Selected Benzamides
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